molecular formula C13H15NO2 B2368636 N-[1-(4-Methoxyphenyl)cyclopropyl]prop-2-enamide CAS No. 2175581-00-5

N-[1-(4-Methoxyphenyl)cyclopropyl]prop-2-enamide

Cat. No.: B2368636
CAS No.: 2175581-00-5
M. Wt: 217.268
InChI Key: KXIHGCXPWWNUNY-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxyphenyl)cyclopropyl]prop-2-enamide is an organic compound with a complex structure that includes a cyclopropyl ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Methoxyphenyl)cyclopropyl]prop-2-enamide typically involves the reaction of 4-methoxyphenylcyclopropylamine with prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Methoxyphenyl)cyclopropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halides or substituted amines.

Scientific Research Applications

N-[1-(4-Methoxyphenyl)cyclopropyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-Methoxyphenyl)cyclopropyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)prop-2-enamide: Similar structure but lacks the cyclopropyl ring.

    N-(4-Methoxyphenyl)cyclopropylamine: Similar structure but lacks the prop-2-enamide group.

Uniqueness

N-[1-(4-Methoxyphenyl)cyclopropyl]prop-2-enamide is unique due to the presence of both the cyclopropyl ring and the methoxyphenyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)cyclopropyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-12(15)14-13(8-9-13)10-4-6-11(16-2)7-5-10/h3-7H,1,8-9H2,2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIHGCXPWWNUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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